3,3-Dipropylpiperidine
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Overview
Description
3,3-Dipropylpiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its structural uniqueness, with two propyl groups attached to the third carbon of the piperidine ring. Piperidine derivatives, including this compound, are significant in various fields due to their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dipropylpiperidine typically involves the alkylation of piperidine. One common method includes the reaction of piperidine with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dipropylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-substituted piperidine derivatives .
Scientific Research Applications
3,3-Dipropylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Piperidine derivatives are explored for their potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Dipropylpiperidine involves its interaction with specific molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the propyl groups, is widely used in organic synthesis and pharmaceuticals.
3,3-Dimethylpiperidine: Similar in structure but with methyl groups instead of propyl groups, it exhibits different chemical properties and reactivity.
4-Propylpiperidine: Another derivative with a propyl group at a different position, showing distinct biological activities
Uniqueness: 3,3-Dipropylpiperidine is unique due to the specific positioning of the propyl groups, which influences its steric and electronic properties. This uniqueness makes it valuable for designing molecules with specific biological activities and for studying structure-activity relationships in medicinal chemistry .
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
3,3-dipropylpiperidine |
InChI |
InChI=1S/C11H23N/c1-3-6-11(7-4-2)8-5-9-12-10-11/h12H,3-10H2,1-2H3 |
InChI Key |
YWHOGPGOEPAXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCNC1)CCC |
Origin of Product |
United States |
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